1,2-Dihexanoyl-sn-glycerol

Description

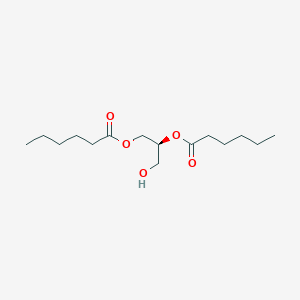

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,2-Dihexanoyl-sn-glycerol: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of 1,2-Dihexanoyl-sn-glycerol, a key synthetic diacylglycerol analog. This document details its chemical, physical, and biological characteristics, with a focus on its role as a potent activator of Protein Kinase C (PKC). Furthermore, it offers detailed experimental protocols for its use in cell-based assays and provides visual representations of the associated signaling pathways and experimental workflows.

Core Properties of this compound

This compound is a cell-permeable diacylglycerol (DAG) analog that plays a crucial role in lipid signaling research.[1] As a second messenger, it mimics the action of endogenous DAG, primarily by activating Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and experimental use.

| Property | Value | Source |

| Chemical Name | 1,2-bis(O-hexanoyl)-sn-glycerol | |

| Synonyms | DHG, 1,2-Dicaproyl-sn-glycerol | [2] |

| CAS Number | 30403-47-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₅ | [1] |

| Molecular Weight | 288.38 g/mol | [3] |

| Purity | ≥95% | |

| Formulation | Typically supplied as a solution in ethanol. | |

| Storage Temperature | -20°C or -80°C | [1] |

| Stability | ≥ 2 years at -80°C |

Solubility Data

The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | |

| Ethanol | >50 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL (sparingly soluble) |

Biological Activity: Activation of Protein Kinase C

This compound is a well-established activator of Protein Kinase C (PKC).[1][2] PKC isoforms are critical mediators of signal transduction, regulating a wide array of cellular functions including proliferation, differentiation, apoptosis, and gene expression. The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol to their C1 domain.[4]

The signaling cascade initiated by the activation of a receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase) often leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG recruits and activates PKC at the plasma membrane. This compound, due to its structural similarity to endogenous DAG, can directly activate PKC, bypassing the need for receptor stimulation and PLC activation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental questions.

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

-

Materials:

-

This compound (typically in ethanol)

-

Anhydrous dimethyl sulfoxide (DMSO) or ethanol

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

If the compound is supplied in ethanol, the solvent can be evaporated under a gentle stream of nitrogen.

-

Immediately add the desired solvent (e.g., DMSO or ethanol) to the dried compound to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C.

-

Cell Treatment for PKC Activation

This protocol describes a general procedure for treating cultured cells with this compound to activate PKC.

-

Materials:

-

Cultured cells (e.g., MCF-7, HEK293, Jurkat)

-

Complete cell culture medium

-

Serum-free medium (for starvation, if required)

-

This compound stock solution

-

Vehicle control (e.g., DMSO or ethanol)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

-

Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 2-24 hours.

-

Preparation of Working Solution: Dilute the this compound stock solution in serum-free or complete medium to the desired final concentration (a typical starting range is 10-100 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Cell Treatment: Remove the medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) at 37°C in a CO₂ incubator.

-

Downstream Analysis: Following incubation, lyse the cells for subsequent analysis, such as Western blotting for phosphorylated PKC substrates or a PKC activity assay.

-

Assay for PKC Activation: Western Blot Analysis of Substrate Phosphorylation

One common method to assess PKC activation is to measure the phosphorylation of its downstream substrates, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

-

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-PKC isoform)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is an invaluable tool for researchers studying cellular signaling pathways mediated by Protein Kinase C. Its cell-permeable nature and direct mode of action allow for the precise investigation of PKC-dependent processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any experimental system, optimization of the provided protocols for specific cellular contexts is highly recommended to ensure reliable and meaningful results.

References

- 1. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dihexanoyl-sn-glycerol: Chemical Structure, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dihexanoyl-sn-glycerol, a key synthetic diacylglycerol (DAG) analog. This document details its chemical structure, outlines a representative synthesis methodology, and explores its critical role in cell signaling pathways, particularly in the activation of Protein Kinase C (PKC).

Chemical Structure and Properties

This compound is a diglyceride where two hexanoyl (C6:0) fatty acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1][2] The "sn" designation refers to the stereospecifically numbered glycerol. Its structure allows it to mimic endogenous diacylglycerols, making it a valuable tool for studying lipid signaling.

| Property | Value | Source |

| IUPAC Name | [(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | PubChem |

| Molecular Formula | C15H28O5 | PubChem[2] |

| Molecular Weight | 288.38 g/mol | PubChem[2] |

| CAS Number | 30403-47-5 | ChemicalBook[1], MedChemExpress |

| SMILES | CCCCC(=O)OC--INVALID-LINK--CO | PubChem |

| Appearance | Colorless to pale yellow oil | General Knowledge |

| Solubility | Soluble in ethanol, DMSO, and DMF | Cayman Chemical[3] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Chemical Synthesis

The synthesis of 1,2-diacyl-sn-glycerols can be achieved through various chemical and enzymatic methods. A common chemical approach involves the stereoselective acylation of a protected glycerol backbone. The following is a representative protocol that can be adapted for the synthesis of this compound.

Representative Synthetic Workflow

Caption: General workflow for the chemical synthesis of 1,2-diacyl-sn-glycerols.

Experimental Protocol (Representative)

Materials:

-

(R)-(-)-Glycidol

-

Trityl chloride

-

Hexanoic acid

-

Cesium carbonate (Cs₂CO₃)

-

Hexanoyl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

p-Toluenesulfonic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Protection: (R)-(-)-Glycidol is reacted with trityl chloride in the presence of pyridine to protect the primary hydroxyl group, yielding (R)-trityloxymethyl oxirane.

-

Ring Opening: The protected glycidol (B123203) is then subjected to ring-opening with hexanoic acid and cesium carbonate to introduce the first hexanoyl group at the sn-1 position.

-

Acylation: The resulting monoacylated glycerol derivative is then acylated at the sn-2 position using hexanoyl chloride in the presence of DMAP and pyridine.

-

Deprotection: The trityl protecting group is removed from the sn-3 position using a mild acid catalyst such as p-toluenesulfonic acid in a mixture of dichloromethane and methanol.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Quantitative Data (Illustrative):

| Step | Reaction | Typical Yield (%) | Purity (%) |

| 1 | Protection | >95 | >98 |

| 2 | Ring Opening | 80-90 | >95 |

| 3 | Acylation | 85-95 | >95 |

| 4 | Deprotection | 70-85 | >98 |

| 5 | Overall Yield | 50-70 | >99 |

Note: The yields and purity are illustrative and can vary based on reaction conditions and purification efficiency.

Role in Cellular Signaling: Activation of Protein Kinase C (PKC)

This compound, as a diacylglycerol analog, plays a crucial role as a second messenger in cellular signaling pathways.[4] Its primary function is the activation of Protein Kinase C (PKC), a family of enzymes involved in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of PKC is a key event in the phosphoinositide signaling pathway. The general mechanism is as follows:

-

Receptor Activation: An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.

-

PLC Activation: This binding activates phospholipase C (PLC).

-

PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.

-

PKC Translocation and Activation: The increase in intracellular Ca²⁺ concentration causes conventional and novel PKC isoforms to translocate from the cytosol to the plasma membrane. At the membrane, DAG (or its analog, this compound) binds to the C1 domain of PKC, leading to its full activation.

-

Downstream Signaling: Activated PKC then phosphorylates a variety of target proteins, initiating a cascade of downstream cellular responses.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 1,2-Dihexanoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic, cell-permeant diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid-mediated signal transduction. As a structural mimic of the endogenous second messenger sn-1,2-diacylglycerol, DHG's primary mechanism of action is the direct activation of Protein Kinase C (PKC) isoforms. Although the specific biological activities of DHG are not as extensively characterized as its longer-chain counterpart, 1,2-dioctanoyl-sn-glycerol (B43705) (diC8), it is widely accepted that their cellular effects are comparable.[1] This guide provides a comprehensive overview of the mechanism of action of DHG, with a focus on its role in activating PKC and the subsequent downstream signaling cascades. The information presented is largely based on studies of diC8, providing a strong predictive framework for the cellular impact of DHG. This document includes detailed experimental protocols, quantitative data from relevant studies, and visual diagrams of key pathways and workflows to facilitate further research and application in drug development.

Introduction: The Role of Diacylglycerol in Cellular Signaling

Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion. Endogenous sn-1,2-DAG is transiently produced at the plasma membrane from the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) in response to extracellular stimuli. The short-chain fatty acids of DHG render it sufficiently soluble to cross the plasma membrane and directly activate intracellular targets, bypassing the need for receptor-ligand interactions and PLC activation.

Core Mechanism of Action: Activation of Protein Kinase C

The principal molecular target of this compound is the family of serine/threonine kinases known as Protein Kinase C (PKC).[1]

PKC Isoform Specificity

The PKC family is divided into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms require both DAG and Ca²⁺ for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms are Ca²⁺-independent and require only DAG for their activation.

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms are not activated by DAG or Ca²⁺.

DHG, as a DAG analog, primarily activates the conventional and novel PKC isoforms.

Molecular Mechanism of PKC Activation

In its inactive state, PKC resides in the cytosol with its catalytic domain sterically inhibited by a pseudosubstrate sequence in its regulatory domain. The binding of DHG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that promotes the translocation of the enzyme from the cytosol to the plasma membrane. For conventional PKCs, this process is further enhanced by an increase in intracellular Ca²⁺, which binds to the C2 domain. Once at the membrane, the pseudosubstrate is released from the active site, enabling PKC to phosphorylate its downstream targets.

Downstream Signaling Pathways

The activation of PKC by DHG initiates a cascade of phosphorylation events that modulate the activity of numerous downstream effector proteins, leading to diverse cellular responses.

Signaling Pathway Diagram

Caption: Downstream signaling pathways activated by DHG-mediated PKC activation.

Quantitative Data on the Effects of Diacylglycerol Analogs

While specific quantitative data for this compound is limited in the literature, extensive research on its close analog, 1,2-dioctanoyl-sn-glycerol (diC8), provides valuable insights into its biological potency. It is expected that DHG exhibits similar effects.

| Cellular Process | Cell Type | Diacylglycerol Analog | Concentration | Observed Effect | Reference |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 1,2-dioctanoyl-sn-glycerol (diC8) | 5 µM | ~25% stimulation of neurite outgrowth | |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 1,2-dioctanoyl-sn-glycerol (diC8) | 60 µM | ~37% reduction of neurite outgrowth | |

| PKC Translocation | MCF-7 Human Breast Cancer Cells | 1,2-dioctanoyl-sn-glycerol (diC8) | 43 µg/mL | 26 ± 6% translocation of PKC from cytosol to membrane within 5 minutes | |

| Nicotine-evoked Currents | Cockroach Neurosecretory Cells | 1,2-dioctanoyl-sn-glycerol (diC8) | 10 µM | Reduction of nicotine-evoked currents | |

| Cell Proliferation | MCF-7, A549, A427, T84 Cancer Cell Lines | 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 µM (IC50) | Inhibition of cell proliferation |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

PKC Activity Assay

This protocol is adapted from a method for measuring PKCδ activity in murine bone-marrow-derived dendritic cells and can be modified for other cell types and PKC isoforms.

Materials:

-

Cells of interest

-

This compound (DHG)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Lipopolysaccharide (LPS) or other relevant stimulus

-

Cold PBS

-

Lysis buffer (e.g., from a commercial PKC activity assay kit)

-

Protein assay kit (e.g., Qubit)

-

Commercial PKC kinase activity assay kit (containing substrate, ATP, and buffers)

Procedure:

-

Culture and differentiate cells as required.

-

Treat cells with the desired concentration of DHG (e.g., 10 µM) or PMA (e.g., 25 ng/mL) for 1 hour.

-

Optionally, stimulate cells with a relevant agonist (e.g., 100 ng/mL LPS) for a specified time (e.g., 3 hours).

-

Harvest cells by centrifugation at 250 x g for 10 minutes at 4°C.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells in cold lysis buffer as per the manufacturer's instructions of the PKC activity assay kit.

-

Determine the protein concentration of the cell lysates.

-

Perform the in vitro kinase assay according to the manufacturer's protocol, using equal amounts of protein for each sample. This typically involves incubating the cell lysate with a PKC-specific substrate and [γ-³²P]ATP or a fluorescently labeled ATP analog.

-

Quantify the phosphorylation of the substrate using a scintillation counter or fluorescence plate reader.

Neurite Outgrowth Assay

This protocol is a generalized method for quantifying neurite outgrowth and can be adapted for neuronal cell lines or primary neurons treated with DHG.

Materials:

-

Neuronal cells (e.g., Neuro-2a, PC12, or primary neurons)

-

Cell culture medium appropriate for the chosen cell type

-

96-well cell culture plates

-

This compound (DHG)

-

Nerve Growth Factor (NGF) or other neurotrophic factor as a positive control

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope with image analysis software

Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere and recover for 24 hours.

-

Treat cells with various concentrations of DHG, a positive control (e.g., NGF), and a vehicle control.

-

Incubate for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature.

-

Wash three times with PBS.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and cell number.

Superoxide (B77818) Production Assay in Neutrophils

This protocol describes the measurement of superoxide anion production in neutrophils using the cytochrome c reduction assay.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

This compound (DHG)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in HBSS.

-

In a 96-well plate, add neutrophils to each well.

-

Add cytochrome c to each well.

-

To control wells, add SOD to scavenge superoxide anions.

-

Add DHG, PMA, or a vehicle control to the appropriate wells.

-

Immediately begin measuring the absorbance at 550 nm at regular intervals (e.g., every minute) for a desired period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of superoxide production by determining the change in absorbance over time and using the extinction coefficient for reduced cytochrome c. The SOD-inhibitable portion of the reduction is attributed to superoxide production.

Experimental and Logical Workflow Diagrams

General Experimental Workflow

Caption: A generalized workflow for a cell-based assay using DHG.

Logical Relationship of DHG Action

Caption: Logical flow of events from DHG treatment to cellular response.

Conclusion

This compound is a potent pharmacological tool for the direct activation of conventional and novel Protein Kinase C isoforms. By mimicking the action of endogenous diacylglycerol, DHG allows for the controlled study of PKC-mediated signaling pathways and their downstream cellular consequences. While much of the specific quantitative data is derived from its close analog, 1,2-dioctanoyl-sn-glycerol, the mechanistic principles and experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize DHG in their investigations of cellular signaling and pathophysiology. The provided protocols and diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the multifaceted roles of the diacylglycerol-PKC signaling axis.

References

The Role of 1,2-Dihexanoyl-sn-glycerol in Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic, cell-permeable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). As such, it serves as a valuable pharmacological tool for the direct activation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth overview of the mechanism of action of DHG, quantitative data on its activity (and that of its close analog, 1,2-dioctanoyl-sn-glycerol), detailed experimental protocols for its use in key assays, and a visualization of the canonical signaling pathway it initiates.

Data Presentation: Quantitative Analysis of PKC Activation

The following tables summarize the quantitative data for the interaction of 1,2-dioctanoyl-sn-glycerol (B43705) with PKC. This data is critical for designing experiments and interpreting results.

| Parameter | Value (for 1,2-dioctanoyl-sn-glycerol) | PKC Isoform | Comments |

| Binding Affinity (Kd) | 24.2 ± 2 µM | PKCα (C1B domain) | Determined by monitoring changes in 1H and 15N chemical shifts in the presence of micelles. This value reflects the affinity for the isolated C1B domain. |

| Effective Concentration | 5 µM | PKCα/β | Stimulated neurite outgrowth in spinal cord explant cultures.[1] |

| Effective Concentration | 10 µM | PKCδ | Used for the activation of PKCδ in murine bone-marrow-derived dendritic cells. |

| Effective Concentration | 20 µg/mL (~58 µM) | PKCα | Induced rapid translocation of PKCα to the plasma membrane in IEC-18 cells. |

| Effective Concentration | 30-60 µM | PKCα/β | Resulted in significant morphological changes in growth cones of neurons.[1] |

| Half-maximal Inhibitory Concentration (IC50) | 2.2 µM | N/A | This value pertains to the inhibition of L-type Ca2+ current in rat ventricular myocytes and was found to be independent of PKC activation, highlighting a potential off-target effect at this concentration. |

Mechanism of Action: How this compound Activates PKC

The activation of conventional and novel PKC isoforms is a multi-step process that is critically dependent on the presence of diacylglycerol at the cell membrane. DHG, due to its short acyl chains, can readily intercalate into the plasma membrane and mimic the action of endogenously produced DAG.

The canonical activation sequence is as follows:

-

Receptor-Mediated DAG Production: Upstream signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activate phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.

-

Calcium Mobilization (for conventional PKCs): IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.

-

PKC Recruitment: The rise in intracellular Ca2+ (for cPKCs) and the presence of DAG (for both cPKCs and nPKCs) recruit PKC from the cytosol to the plasma membrane.

-

C1 Domain Engagement: The C1 domain of PKC binds to DAG (or DHG) embedded in the membrane. This interaction is crucial for the stable membrane association of the enzyme.

-

Conformational Change and Activation: The binding of DAG and, for cPKCs, the interaction of the C2 domain with anionic phospholipids (B1166683) in a Ca2+-dependent manner, induces a conformational change in PKC. This relieves autoinhibition by displacing the pseudosubstrate domain from the active site.

-

Substrate Phosphorylation: The now-active PKC can phosphorylate a wide array of downstream substrate proteins on their serine and threonine residues, leading to a cascade of cellular responses.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway leading to and emanating from PKC activation by diacylglycerol.

References

1,2-Dihexanoyl-sn-glycerol: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic, cell-permeant analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG).[1][2][3] Its shorter acyl chains allow it to readily cross cell membranes, making it a valuable tool for studying the complex signaling pathways initiated by DAG. While the biological activities of DHG are not as extensively characterized as its longer-chain counterpart, 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), it is widely expected to elicit similar effects.[2][3] This technical guide provides an in-depth overview of DHG's mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for its use in research settings.

Mechanism of Action

Endogenous DAG is transiently produced at the plasma membrane from the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This generation of DAG is a pivotal event in signal transduction, leading to the activation of a host of downstream effector proteins. DHG mimics the action of endogenous DAG by directly binding to and activating proteins that possess a conserved C1 domain.[4][5]

The primary targets of DHG include:

-

Protein Kinase C (PKC) Isoforms: Conventional (cPKC) and novel (nPKC) isoforms of PKC are the most well-known effectors of DAG. Upon binding of DHG to their C1 domains, these kinases undergo a conformational change, leading to their translocation to the plasma membrane and subsequent activation.[6] Activated PKC isoforms then phosphorylate a wide array of substrate proteins on serine and threonine residues, modulating their activity and initiating a cascade of cellular responses.[6]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) that activate the small GTPase Ras.[2][7][8] Like PKCs, RasGRPs possess a C1 domain that binds DHG, leading to their recruitment to the plasma membrane and subsequent activation of Ras.[2][7][8]

-

Other C1 Domain-Containing Proteins: Several other proteins involved in signal transduction, such as chimaerins and Munc13 proteins, also contain C1 domains and are potential targets of DHG.

Cellular Signaling Pathways

DHG, by activating PKC and RasGRP, can modulate a variety of critical cellular signaling pathways that regulate processes such as cell proliferation, differentiation, apoptosis, and immune responses.

Protein Kinase C (PKC) Pathway

The activation of PKC by DHG triggers a signaling cascade with far-reaching consequences. Activated PKC can phosphorylate a multitude of downstream targets, leading to the modulation of various cellular functions. A key downstream target of PKC is the mitogen-activated protein kinase (MAPK) cascade.[1]

Ras/MAPK Pathway via RasGRP

DHG can also directly activate the Ras/MAPK pathway through the recruitment and activation of RasGRP.[2][7][8] This provides a PKC-independent mechanism for Ras activation. Activated Ras, in its GTP-bound state, then initiates the canonical MAPK cascade.[1][9]

Quantitative Data

Specific quantitative data for the activity of this compound is limited in the published literature. However, its close structural and functional analog, 1,2-dioctanoyl-sn-glycerol (DiC8), has been more extensively studied. The data for DiC8 can serve as a valuable reference point for designing experiments with DHG.

| Compound | Assay | Target/Effect | Effective Concentration / IC₅₀ | Cell Type/System | Reference |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | Neurite Outgrowth | Stimulation | 5 µM | Embryonic Chicken Spinal Cord Explants | [10] |

| Neurite Outgrowth | Inhibition | 30-60 µM | Embryonic Chicken Spinal Cord Explants | [10] | |

| Superoxide Release | Near Optimal Stimulation | 2.0 µM | Guinea Pig Neutrophils | [11] | |

| Superoxide Release | Optimal Stimulation | 7.8 µM | Guinea Pig Neutrophils | [11] | |

| L-type Ca²⁺ Current | Inhibition (IC₅₀) | 2.2 µM | Adult Rat Ventricular Myocytes | [12] | |

| PKC Translocation | Significant Translocation | 43 µg/mL (~125 µM) | MCF-7 Human Breast Cancer Cells | [13] | |

| Cell Proliferation | Dose-dependent Inhibition | Similar to PKC translocation | MCF-7 Human Breast Cancer Cells | [13] |

Experimental Protocols

Preparation of this compound for Cell Culture

DHG is typically supplied as a solution in ethanol (B145695).[1] For use in cell culture, it is crucial to prepare the compound in a manner that ensures its solubility and minimizes solvent toxicity.

Materials:

-

This compound (DHG) in ethanol[1]

-

Sterile, inert gas (e.g., nitrogen or argon)

-

Solvent of choice (e.g., DMSO or dimethylformamide)[1]

-

Aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium[1]

Protocol:

-

To change the solvent from ethanol, evaporate the ethanol under a gentle stream of sterile, inert gas.[1]

-

Immediately add the desired solvent, such as DMSO or dimethylformamide. The solubility of DHG is approximately 7 mg/mL in DMSO and 20 mg/mL in dimethylformamide.[1]

-

For direct dilution into aqueous solutions, it is important to note that DHG is sparingly soluble. The ethanolic solution can be diluted with an aqueous buffer like PBS (pH 7.2), where its solubility is approximately 0.25 mg/mL.[1]

-

It is recommended not to store aqueous solutions of DHG for more than one day.[1]

In Vitro PKC Activity Assay

This protocol is adapted from generic in vitro kinase assay procedures and can be used to assess the direct effect of DHG on PKC activity.

Protocol:

-

Prepare a kinase reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂), purified PKC enzyme, and a PKC substrate (e.g., histone H1 or a specific peptide substrate).

-

Add DHG at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Analyze the data to determine the effect of DHG on PKC activity and, if possible, calculate an EC₅₀ value.

Western Blot Analysis of ERK Phosphorylation

This protocol can be used to assess the activation of the MAPK pathway in cells treated with DHG.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of DHG for different time points. Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (e.g., anti-phospho-p44/42 MAPK).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Ras Activation Assay (Pull-Down Method)

This assay is used to measure the levels of active, GTP-bound Ras in cells treated with DHG.[14][15][16]

Protocol:

-

Cell Treatment and Lysis: Treat cells with DHG as described for the Western blot protocol. Lyse the cells in a magnesium-containing lysis buffer.

-

Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf-1, which is precoupled to glutathione-agarose beads.[14][15][16] The RBD of Raf-1 specifically binds to the active, GTP-bound form of Ras.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using a pan-Ras antibody. The intensity of the Ras band in the pull-down fraction corresponds to the amount of active Ras in the initial cell lysate. A fraction of the total cell lysate should also be run on the gel to determine the total amount of Ras in each sample.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate signaling networks governed by the second messenger diacylglycerol. By activating key effector proteins such as PKC and RasGRP, DHG provides a means to investigate the downstream consequences of DAG signaling, including the activation of the MAPK pathway. While specific quantitative data for DHG remains somewhat limited, the wealth of information available for its close analog, DiC8, offers a solid foundation for experimental design. The detailed protocols provided in this guide will enable researchers to effectively utilize DHG to further unravel the complexities of cellular signal transduction.

References

- 1. researchgate.net [researchgate.net]

- 2. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RasGRP links T-cell receptor signaling to Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. neweastbio.com [neweastbio.com]

- 16. benchchem.com [benchchem.com]

Physical and chemical properties of 1,2-Dihexanoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic diacylglycerol (DAG) analog that plays a crucial role in cell signaling research. As a cell-permeable molecule, it mimics the action of endogenous sn-1,2-diacylglycerols, which are key second messengers in a multitude of cellular processes. The primary and most well-documented function of DHG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in regulating cell growth, differentiation, apoptosis, and other critical cellular functions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on the PKC signaling pathway, and detailed experimental protocols for its use.

Physical and Chemical Properties

This compound is a well-characterized lipid molecule with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₅ | [1][2][3] |

| Molecular Weight | 288.38 g/mol | [2] |

| CAS Number | 30403-47-5 | [3] |

| Appearance | Not explicitly stated, but expected to be an oil or waxy solid at room temperature. | |

| Melting Point | Data not available in the provided search results. | |

| Boiling Point | A boiling point of 78°C is reported by one source, while another reports 429.1°C at 760 mmHg for the related compound 1,2-dioctanoyl-sn-glycerol.[4][5] These conflicting values suggest that the boiling point may not be well-established or may be dependent on experimental conditions. | [4][5] |

| Solubility | Soluble in ethanol (B145695).[1] | [1] |

| Stability | Stable for at least two years when stored appropriately. | [1] |

| Storage | Store at -20°C.[3] | [3] |

Chemical Structure

The chemical structure of this compound consists of a glycerol (B35011) backbone with two hexanoyl (C6:0) fatty acid chains esterified at the sn-1 and sn-2 positions. The 'sn' designation refers to the stereospecific numbering of the glycerol molecule.

Figure 1: 2D structure of this compound.

Biological Activity and Signaling Pathways

The primary biological role of this compound is to act as an analog of the endogenous second messenger, diacylglycerol (DAG). DAG is produced at the cell membrane through the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), by the enzyme Phospholipase C (PLC). The activation of PLC is typically initiated by the binding of extracellular ligands (e.g., hormones, growth factors, neurotransmitters) to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Once produced, or when exogenously supplied as this compound, DAG remains in the plane of the plasma membrane and recruits and activates members of the Protein Kinase C (PKC) family.[6][7][8]

Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central node in a complex signaling network that regulates a wide array of cellular processes. The pathway can be summarized as follows:

-

Upstream Activation: An extracellular signal (e.g., growth factor, hormone) binds to a cell surface receptor (GPCR or RTK).

-

PLC Activation: The activated receptor stimulates Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

PKC Recruitment and Activation: DAG, along with phosphatidylserine (B164497) (PS) and, for conventional PKC isoforms, Ca²⁺ (released from the endoplasmic reticulum in response to IP₃), recruits PKC from the cytosol to the plasma membrane and allosterically activates it.

-

Downstream Phosphorylation: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to the modulation of their activity and ultimately to a cellular response.

Figure 2: The Protein Kinase C (PKC) signaling pathway activated by Diacylglycerol.

Experimental Protocols

The cell-permeable nature of this compound makes it a valuable tool for directly activating PKC in cellular and in vitro assays. Below are representative protocols for its use.

Preparation of this compound for Cell Culture Experiments

-

Stock Solution Preparation:

-

This compound is typically supplied as a solid or in an organic solvent.

-

Prepare a stock solution in a suitable organic solvent such as ethanol or DMSO. For example, to make a 10 mM stock solution, dissolve 2.88 mg of this compound in 1 mL of sterile ethanol.

-

Store the stock solution at -20°C.

-

-

Working Solution Preparation and Cell Treatment:

-

On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.

-

It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

For example, to treat cells with a final concentration of 100 µM this compound, add 10 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Gently mix the medium by pipetting up and down before adding it to the cells.

-

Incubate the cells for the desired period to observe the effects of PKC activation.

-

Figure 3: General workflow for treating cells with this compound.

In Vitro Protein Kinase C Activity Assay

This protocol is a general guideline for measuring PKC activity in vitro using a radioactive or fluorescence-based assay. This compound is used as a direct activator of the enzyme.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., a specific peptide or histone H1)

-

This compound

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

[γ-³²P]ATP or a fluorescent ATP analog

-

Stop solution (e.g., phosphoric acid for radioactive assays)

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

-

Incubate at 30°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction:

-

Terminate the reaction by adding the stop solution.

-

-

Quantify Phosphorylation:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. Alternatively, for fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

-

Synthesis

The synthesis of 1,2-diacyl-sn-glycerols can be achieved through several chemical and enzymatic routes. A common approach involves the acylation of a protected glycerol backbone. While a detailed, step-by-step protocol for the specific synthesis of this compound was not found in the provided search results, a general strategy for the synthesis of short-chain diacylglycerols can be outlined. This often involves the esterification of glycerol with the corresponding fatty acids. Enzymatic synthesis using lipases is also a common and effective method. For instance, lipase-catalyzed transesterification of a glycerol derivative with an excess of a hexanoic acid ester could be employed. The de novo synthesis of diacylglycerols in biological systems follows the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate.[9][10]

Conclusion

This compound is an indispensable tool for researchers investigating cellular signaling pathways, particularly those mediated by Protein Kinase C. Its well-defined chemical properties and its ability to mimic the action of endogenous diacylglycerol allow for the specific and controlled activation of PKC in a variety of experimental settings. This technical guide provides a solid foundation of its properties and applications, enabling scientists and drug development professionals to effectively utilize this important research compound. Further investigation into its precise physical constants, such as melting and boiling points, would be beneficial for a more complete physicochemical characterization.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. This compound | C15H28O5 | CID 10469389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1,2-DIOCTANOYL-SN-GLYCEROL|lookchem [lookchem.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]

- 8. Protein kinase C - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [rex.libraries.wsu.edu]

The Genesis and Evolution of a Key Signaling Probe: A Technical Guide to 1,2-Dihexanoyl-sn-glycerol

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of 1,2-Dihexanoyl-sn-glycerol in Cellular Signaling Research.

This technical guide provides a comprehensive overview of this compound (DHG), a pivotal synthetic diacylglycerol (DAG) analog. From its conceptualization in the early days of protein kinase C (PKC) research to its contemporary applications, this document details the journey of DHG as an indispensable tool for dissecting cellular signaling pathways. Intended for an audience of researchers, scientists, and professionals in drug development, this guide offers a deep dive into the biochemical properties, experimental utility, and historical context of this important molecule.

Introduction: The Quest for a Water-Soluble PKC Activator

The discovery of Protein Kinase C (PKC) in the late 1970s and its identification as the receptor for tumor-promoting phorbol (B1677699) esters unveiled a critical signaling nexus.[1] A key endogenous activator of PKC was identified as sn-1,2-diacylglycerol (DAG), a lipid second messenger.[1] However, the insolubility of naturally occurring long-chain DAGs in aqueous media presented a significant hurdle for in vitro and cell-based studies. This challenge spurred the synthesis of short-chain, water-soluble DAG analogs to facilitate the investigation of PKC function. Among these, this compound (DHG), with its two six-carbon acyl chains, emerged as a valuable research tool. While the precise first synthesis of DHG is not prominently documented, its development was part of a broader effort in the 1980s and 1990s to create cell-permeable DAG mimics to probe the intricacies of the PKC signaling cascade.[2]

Physicochemical Properties of this compound

As a synthetic analog of the second messenger diacylglycerol, this compound is designed to mimic the action of endogenous DAGs in activating Protein Kinase C (PKC).[3][4] While its biological activity has not been as extensively characterized as its close relative, 1,2-dioctanoyl-sn-glycerol, it is expected to exhibit similar behavior.[3][4][5] The key physicochemical properties of DHG are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₈O₅ | [5][6] |

| Molecular Weight | 288.38 g/mol | [6] |

| CAS Number | 30403-47-5 | [5] |

| Appearance | Solution in ethanol | [5] |

| Solubility | Ethanol: >50 mg/mL, DMF: 20 mg/mL, DMSO: 7 mg/mL, PBS (pH 7.2): 0.25 mg/mL | [5] |

| Storage | -20°C | [4] |

Mechanism of Action: Mimicking the Endogenous Signal

This compound functions as a direct activator of conventional and novel isoforms of Protein Kinase C.[3] Endogenous DAG is generated at the plasma membrane and recruits PKC from the cytosol, inducing a conformational change that relieves autoinhibition and activates the kinase. DHG, due to its shorter acyl chains, is more water-soluble than long-chain DAGs, allowing it to be readily administered to cells in culture and in vitro kinase assays.[7] Once it partitions into the cell membrane, it binds to the C1 domain of PKC, mimicking the effect of endogenous DAG and triggering the downstream signaling cascade.

Signaling Pathway of PKC Activation by DHG

Caption: PKC activation by exogenous this compound.

Experimental Protocols

While specific protocols for DHG are not always explicitly detailed in the literature, its use is analogous to that of other short-chain diacylglycerols, most notably 1,2-dioctanoyl-sn-glycerol. The following are generalized methodologies for key experiments.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of DHG to directly activate purified PKC.

Materials:

-

Purified PKC isoforms

-

This compound (DHG)

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

ATP (containing γ-³²P-ATP)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

TCA (trichloroacetic acid)

-

Phosphocellulose paper or filters

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles or mixed micelles containing PS and varying concentrations of DHG. This is typically done by drying the lipids under nitrogen and resuspending them in buffer with sonication.

-

In a reaction tube, combine the assay buffer, lipid preparation, and purified PKC.

-

Initiate the reaction by adding the PKC substrate and γ-³²P-ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in TCA to precipitate the protein and peptide substrate.

-

Wash the phosphocellulose paper multiple times with TCA to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Caption: Workflow for an in vitro Protein Kinase C activity assay.

Cellular Assay for PKC Translocation

This assay visualizes the DHG-induced movement of PKC from the cytosol to the plasma membrane, a hallmark of its activation.

Materials:

-

Cultured cells (e.g., HeLa, COS-7)

-

Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

-

Transfection reagent

-

This compound (DHG)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the fluorescently tagged PKC expression vector and allow for protein expression (typically 24-48 hours).

-

Replace the culture medium with a suitable imaging buffer.

-

Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of the PKC fusion protein.

-

Add DHG to the imaging buffer at the desired final concentration.

-

Immediately begin acquiring time-lapse fluorescence images to monitor the translocation of the fluorescently tagged PKC to the plasma membrane.

-

Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

Caption: Workflow for a cellular PKC translocation assay.

Role in Drug Development

The diacylglycerol/Protein Kinase C signaling pathway is implicated in a multitude of cellular processes, and its dysregulation is a hallmark of various diseases, most notably cancer.[8] Consequently, this pathway is a significant target for therapeutic intervention. DHG and other DAG analogs serve as critical research tools in this endeavor.

-

Target Validation: By activating PKC, DHG can be used to mimic the effects of upstream signals and validate that PKC and its downstream effectors are viable therapeutic targets in specific disease models.

-

Compound Screening: In high-throughput screening for PKC inhibitors or modulators, DHG can be used as a reliable and consistent activator of the enzyme.

-

Understanding Drug Resistance: DHG can be employed to investigate mechanisms of drug resistance that involve the upregulation of the PKC pathway.

Caption: Logical relationship of DHG's role in drug development.

Conclusion and Future Directions

This compound, born out of a necessity for soluble and cell-permeable activators of Protein Kinase C, has established itself as a fundamental tool in the study of cellular signaling. Its utility in dissecting the complex roles of the DAG-PKC pathway continues to be invaluable. While more complex and isoform-specific modulators of PKC are now being developed, the foundational understanding of this critical signaling axis was significantly shaped by the availability of research tools like DHG. Future research may focus on the development of caged or photoswitchable versions of short-chain DAGs to provide even greater spatiotemporal control over PKC activation, further refining our ability to probe the dynamic nature of cellular signaling.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C15H28O5 | CID 10469389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dihexanoyl-sn-glycerol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Literature and Key Papers on a Pivotal Second Messenger Analog

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a crucial role as a tool in cell signaling research. As a structural mimic of endogenous sn-1,2-diacylglycerols, DHG activates Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular metabolism. This technical guide provides a comprehensive overview of the literature on DHG, focusing on its mechanism of action, its application in key experiments, and its relevance to drug development.

Core Concepts: Mechanism of Action

DHG's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. In the canonical signaling pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 mobilizes intracellular calcium, DAG binds to the C1 domain of conventional and novel PKC isoforms, recruiting them to the cell membrane and inducing a conformational change that leads to their activation. DHG, due to its structural similarity to endogenous DAGs, can directly activate PKC isoforms, thereby bypassing the need for receptor-ligand interactions and PLC activation. The sn-1,2 stereoisomer of DAG is the biologically active form that specifically activates PKC.

Signaling Pathways

The activation of PKC by DHG initiates a cascade of downstream signaling events. The specific outcomes depend on the PKC isoforms activated, which can vary between cell types, and the subcellular localization of the activated kinases.

Diagram of the this compound (DHG) Signaling Pathway

Caption: DHG directly activates PKC, initiating downstream signaling cascades.

Quantitative Data from Key Papers

While specific quantitative data for this compound is often embedded in broader studies, research on its close analog, 1,2-dioctanoyl-sn-glycerol (B43705) (diC8), provides valuable insights into its dose-dependent effects. The following table summarizes key findings from a seminal study on the effects of diC8 on neurite outgrowth.

| Parameter | Concentration | Effect | Cell Type | Reference |

| Neurite Outgrowth | 5 µM | ~25% stimulation | Embryonic Chicken Spinal Cord Explants | Rösner et al., 1999[1] |

| Neurite Outgrowth | 60 µM | ~37% reduction | Embryonic Chicken Spinal Cord Explants | Rösner et al., 1999[1] |

| Growth Cone Morphology | 30-60 µM | Retraction of filopodia, increased lamellipodia protrusion | Embryonic Chicken Neurons | Rösner et al., 1999[1] |

| PKC Translocation | 43 µg/ml (~125 µM) | 26 +/- 6% from cytosol to particulate fraction | MCF-7 cells | Issandou and Rozengurt, 1988 |

Experimental Protocols

Human Sperm Acrosome Reaction

A key application of DHG is in the study of the human sperm acrosome reaction, a crucial step in fertilization. The following is a generalized protocol based on the principles described in the literature.

Diagram of the Experimental Workflow for the Human Sperm Acrosome Reaction Assay

Caption: Workflow for inducing and assessing the human sperm acrosome reaction using DHG.

Detailed Methodology:

-

Sperm Preparation: Semen samples are allowed to liquefy, and motile sperm are isolated using a density gradient centrifugation method. The sperm are then washed and capacitated by incubation in a suitable medium (e.g., Ham's F-10) supplemented with human serum albumin at 37°C in a 5% CO2 atmosphere for 3-6 hours.

-

Induction of Acrosome Reaction: Capacitated sperm are treated with varying concentrations of DHG (typically in the range of 10-100 µM) and incubated for a defined period (e.g., 30-60 minutes) at 37°C. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., calcium ionophore A23187) are included.

-

Assessment of Acrosome Reaction: The acrosomal status of the sperm is determined using a fluorescent probe that binds to the acrosomal contents, such as fluorescein (B123965) isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA).

-

Analysis: The percentage of acrosome-reacted sperm is quantified by fluorescence microscopy or flow cytometry.

Role in Drug Development

While this compound is primarily a tool for basic research, its utility in elucidating the intricacies of PKC signaling has indirect implications for drug development. By providing a means to specifically activate PKC-dependent pathways, DHG can be used in cell-based assays to:

-

Validate novel drug targets: Investigate the role of specific PKC isoforms in disease models.

-

Screen for PKC inhibitors or modulators: DHG can be used to stimulate PKC activity in high-throughput screening assays designed to identify compounds that inhibit or modulate this activity.

-

Elucidate mechanisms of drug action: Determine if a drug's effects are mediated through the PKC signaling pathway.

However, direct applications of DHG in preclinical or clinical studies are limited due to its broad activity across multiple PKC isoforms and its potential for off-target effects.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of cell signaling. Its ability to potently and specifically activate Protein Kinase C provides a powerful method for dissecting the complex roles of this enzyme family in a wide array of cellular functions. While its direct application in drug development is limited, its use in target validation and mechanistic studies continues to contribute to our understanding of diseases and the development of novel therapeutics. This guide provides a foundational understanding of DHG, summarizing key literature and providing a framework for its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dihexanoyl-sn-glycerol in Protein Kinase C (PKC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a cell-permeable, short-chain diacylglycerol (DAG) analog that serves as a potent activator of Protein Kinase C (PKC) isoforms. As a synthetic DAG, DHG mimics the endogenous second messenger, playing a crucial role in the activation of conventional (cPKC) and novel (nPKC) PKC isoforms. Its water-soluble nature makes it a convenient tool for in vitro and in cell-based assays to study PKC activation and downstream signaling pathways. These application notes provide a comprehensive guide for utilizing DHG in in vitro PKC kinase assays, including detailed protocols and data presentation for robust and reproducible results.

Principle of PKC Activation by this compound

The activation of conventional and novel PKC isoforms is a multi-step process that involves the recruitment of the enzyme from the cytosol to the cell membrane. This translocation is initiated by an increase in intracellular calcium levels (for cPKCs) and the presence of diacylglycerol. DHG, as a DAG analog, directly binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and exposes the catalytic domain, leading to the phosphorylation of its substrates. In in vitro assays, the presence of phospholipids, such as phosphatidylserine (B164497) (PS), is essential to mimic the membrane environment and facilitate PKC activation by DHG.

Signaling Pathway of PKC Activation

Caption: PKC signaling pathway initiated by agonist binding.

Quantitative Data Summary

While specific EC50 values for this compound across all PKC isoforms are not extensively published, its activity is expected to be comparable to other short-chain diacylglycerols like 1,2-dioctanoyl-sn-glycerol. The optimal concentration for PKC activation in vitro typically requires empirical determination but generally falls within the low micromolar range.

| Parameter | Value | Notes |

| Molecular Weight | 288.4 g/mol | |

| Purity | ≥95% | |

| Solubility | ||

| Ethanol (B145695) | >50 mg/mL | Supplied as a solution in ethanol[1]. |

| DMSO | ~7 mg/mL | To change solvent, evaporate ethanol and resuspend[1][2]. |

| Dimethyl formamide | ~20 mg/mL | Purge with inert gas before use[1][2]. |

| PBS (pH 7.2) | ~0.25 mg/mL | Sparingly soluble; dilute from organic stock[1][2]. |

| Recommended Storage | -80°C | As a solution in ethanol for ≥2 years[2]. |

| Typical Working Concentration (In Vitro) | 1 - 50 µM | Dependent on PKC isoform and assay conditions. |

Experimental Protocols

Preparation of this compound (DHG) Stock Solution

-

Initial Stock: this compound is typically supplied as a solution in ethanol[1][2].

-

Solvent Exchange (Optional): If an alternative solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the desired solvent, such as DMSO or dimethyl formamide, to the dried DHG[2].

-

Working Stock: Prepare a high-concentration working stock (e.g., 1-10 mM) in an appropriate organic solvent. For aqueous assays, it is recommended to dilute this stock into the final assay buffer immediately before use to minimize precipitation[2].

In Vitro PKC Kinase Assay (Radioactive)

This protocol is adapted from established methods for measuring PKC activity using a radioactive phosphate (B84403) donor ([γ-³²P]ATP) and a peptide substrate.

Materials:

-

Purified PKC enzyme

-

This compound (DHG)

-

Phosphatidylserine (PS)

-

PKC peptide substrate (e.g., Ac-FKKSFKL-NH₂)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM HEPES, pH 7.4

-

Cofactor Stock (10x): 1 mM CaCl₂

-

ATP Stock: 10 mM ATP

-

Magnesium Stock: 1 M MgCl₂

-

DTT Stock: 1 M DTT

-

Stop Solution: 0.1 M ATP, 0.1 M EDTA, pH 8.0

-

P81 phosphocellulose paper

-

0.4% Phosphoric acid

-

Scintillation counter and vials

Experimental Workflow:

Caption: Workflow for the in vitro radioactive PKC assay.

Procedure:

-

Prepare Lipid Vesicles (10x Stock):

-

In a glass tube, combine phosphatidylserine (PS) and this compound (DHG) to achieve a final molar ratio of approximately 95-98 mol % PS and 2-5 mol % DHG. A common preparation involves 1.4 mM PS and 38 µM DHG in the 10x stock[3].

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in 20 mM HEPES, pH 7.4, by vigorous vortexing.

-

Sonicate briefly (e.g., 30 seconds) in a bath sonicator to create a turbid solution of small unilamellar vesicles[3]. This can be stored at 4°C for up to a month.

-

-

Prepare the Reaction Mixture (for a final volume of 80 µL):

-

In a microcentrifuge tube, combine the following on ice:

-

20 mM HEPES, pH 7.4

-

1-2 mM DTT

-

PKC peptide substrate (to a final concentration of ~100 µM)

-

8 µL of 10x Lipid Vesicles (for final concentrations of 140 µM PS and 3.8 µM DHG)[3].

-

8 µL of 10x Cofactor Stock (for a final concentration of 100 µM CaCl₂)

-

Purified PKC enzyme (amount to be optimized empirically)

-

Nuclease-free water to bring the volume to 64 µL.

-

-

-

Initiate the Kinase Reaction:

-

Prepare a 5x "GO" solution containing: 20 mM HEPES, pH 7.4, 500 µM ATP, 25 mM MgCl₂, and ~1 µCi [γ-³²P]ATP.

-

Pre-warm the reaction mixture tubes to 30°C for 5 minutes.

-

To start the reaction, add 16 µL of the 5x "GO" solution to each tube, bringing the final volume to 80 µL.

-

Vortex gently and incubate at 30°C for 5-10 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Terminate the Reaction:

-

Add 25 µL of Stop Solution to each tube and vortex.

-

-

Measure Phosphate Incorporation:

-

Spot 85 µL of each reaction onto a labeled P81 phosphocellulose paper square.

-

Wash the P81 papers four times with 0.4% phosphoric acid for 5-10 minutes each wash.

-

Perform a final wash with 95% ethanol for 2-5 minutes.

-

Allow the papers to dry completely.

-

Place each paper in a scintillation vial with an appropriate scintillant and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis and Interpretation

The activity of PKC is determined by the amount of ³²P incorporated into the peptide substrate over time. The results should be expressed as pmol of phosphate transferred per minute per mg of enzyme (pmol/min/mg). When testing DHG as an activator, a dose-response curve should be generated to determine the EC50 value, which is the concentration of DHG that produces 50% of the maximal PKC activation.

Controls for the Assay:

-

No Enzyme Control: To determine the background level of non-enzymatic phosphorylation.

-

No Substrate Control: To measure PKC autophosphorylation.

-

No DHG/PS Control: To determine the basal activity of PKC in the absence of lipid activators.

Conclusion

This compound is a valuable tool for the in vitro study of Protein Kinase C activation. The provided protocols offer a robust framework for researchers to investigate the role of DHG in PKC signaling and to screen for potential modulators of this critical pathway. Careful optimization of enzyme concentration, substrate concentration, and incubation times will ensure high-quality, reproducible data.

References

Preparing 1,2-Dihexanoyl-sn-glycerol Stock Solutions: Application Notes and Protocols for Researchers

Introduction

1,2-Dihexanoyl-sn-glycerol (DHG) is a cell-permeable analog of diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways.[1] As an activator of Protein Kinase C (PKC), DHG serves as a valuable tool for researchers and drug development professionals studying signal transduction, cell proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the preparation and use of DHG stock solutions in biological research. While the biological activities of DHG have not been as extensively characterized as its longer-chain analog, 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), it is expected to exhibit similar behavior.[1]

Physicochemical Properties and Solubility

Proper preparation of DHG stock solutions begins with an understanding of its physical and chemical characteristics. This data is crucial for accurate concentration calculations and ensuring the stability of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 288.4 g/mol | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Appearance | A solution in ethanol | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 2 years (when stored as directed) | --INVALID-LINK-- |

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of DHG in various common laboratory solvents is summarized below.

| Solvent | Approximate Solubility | Reference |

| Ethanol | >50 mg/mL | --INVALID-LINK-- |

| Dimethylformamide (DMF) | 20 mg/mL | --INVALID-LINK-- |

| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | --INVALID-LINK-- |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DHG Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of DHG in DMSO, a common solvent for cell culture applications.

Materials:

-

This compound (as supplied in ethanol)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Nitrogen gas source with a gentle stream regulator

-